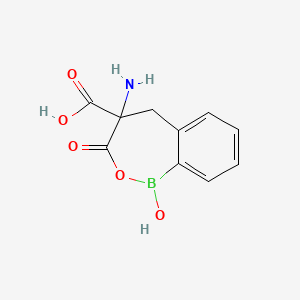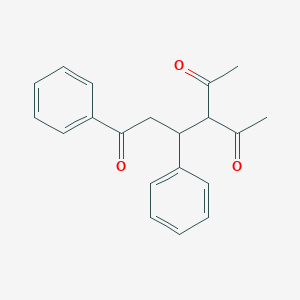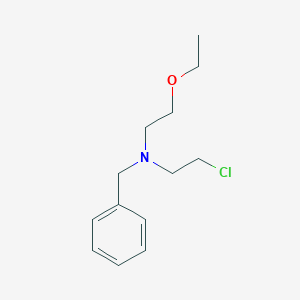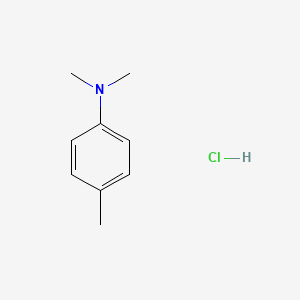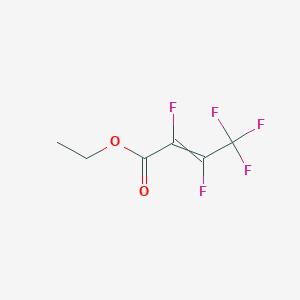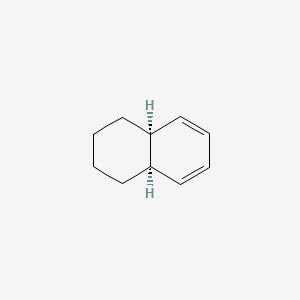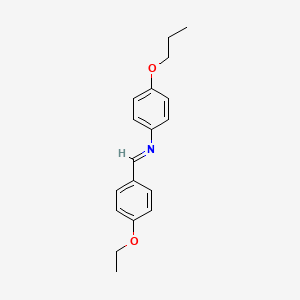
tert-Butyl 4-nitrophenyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-nitrophenyl phosphate is an organic compound belonging to the class of phenyl phosphates It is characterized by the presence of a tert-butyl group and a nitrophenyl group attached to a phosphate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-nitrophenyl phosphate typically involves the reaction of 4-nitrophenol with tert-butyl phosphate under specific conditions. One common method involves the use of polystyrylsulfonyl chloride resin as a solid-supported condensation reagent. The reaction is carried out in an anhydrous solvent such as methylene chloride, with N-methylimidazole as a catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The choice of solvents and catalysts is crucial to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-nitrophenyl phosphate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: The phosphate group can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or alcohols can react with the phosphate group under basic conditions.
Major Products Formed
Oxidation: Products include nitrophenol derivatives.
Reduction: Products include aminophenyl phosphate derivatives.
Substitution: Products vary depending on the nucleophile used.
Scientific Research Applications
tert-Butyl 4-nitrophenyl phosphate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential effects on cellular processes and enzyme inhibition.
Medicine: Investigated for its potential therapeutic applications, including as an enzyme inhibitor.
Industry: Used in the production of polymers and as an additive in various industrial processes
Mechanism of Action
The mechanism of action of tert-Butyl 4-nitrophenyl phosphate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitrophenyl group plays a crucial role in this inhibition by interacting with the enzyme’s catalytic residues .
Comparison with Similar Compounds
Similar Compounds
Bis(2,4-di-tert-butylphenyl)phosphate: Known for its antioxidant properties.
3,3’,5,5’-tetra-tert-butyl-2,2’-dihydroxybiphenylphosphate: Studied for its cytotoxic effects.
Bis(p-nonylphenyl)phosphate: Used in industrial applications.
Uniqueness
tert-Butyl 4-nitrophenyl phosphate is unique due to its combination of a tert-butyl group and a nitrophenyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific research and industrial applications.
Properties
CAS No. |
13062-13-0 |
|---|---|
Molecular Formula |
C10H13NO6P- |
Molecular Weight |
274.19 g/mol |
IUPAC Name |
tert-butyl (4-nitrophenyl) phosphate |
InChI |
InChI=1S/C10H14NO6P/c1-10(2,3)17-18(14,15)16-9-6-4-8(5-7-9)11(12)13/h4-7H,1-3H3,(H,14,15)/p-1 |
InChI Key |
COUWZINMNAIZPW-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)OP(=O)([O-])OC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


